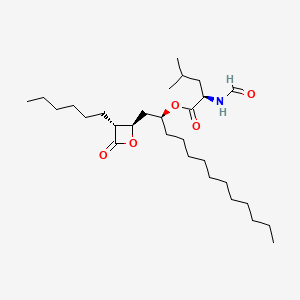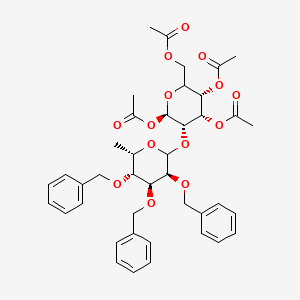
Cefprozil-d4 (E/Z mixture)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefprozil-d4 (E/Z mixture) is a deuterated form of cefprozil, a second-generation cephalosporin antibiotic. This compound is labeled with deuterium, which is a stable isotope of hydrogen. The E/Z mixture refers to the geometric isomers of the compound, which differ in the spatial arrangement of atoms around the double bond. Cefprozil-d4 is used primarily in scientific research to study the pharmacokinetics and metabolism of cefprozil.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cefprozil-d4 involves the incorporation of deuterium into the cefprozil molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps in the synthesis include the formation of the beta-lactam ring and the attachment of the deuterated side chain.
Industrial Production Methods: Industrial production of cefprozil-d4 typically involves large-scale synthesis using deuterated starting materials. The process includes several purification steps to ensure the high purity of the final product. The use of deuterated solvents and reagents is crucial to achieve the desired level of deuteration.
Analyse Des Réactions Chimiques
Types of Reactions: Cefprozil-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the beta-lactam ring under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Substituted beta-lactam derivatives.
Applications De Recherche Scientifique
Cefprozil-d4 is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of cefprozil.
Biology: Employed in metabolic studies to understand the biotransformation of cefprozil in biological systems.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of cefprozil.
Industry: Utilized in the development of new formulations and drug delivery systems.
Mécanisme D'action
Cefprozil-d4, like cefprozil, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis. This results in the lysis and death of the bacteria. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in pharmacokinetic studies .
Comparaison Avec Des Composés Similaires
Cefprozil: The non-deuterated form of cefprozil-d4.
Cefaclor: Another second-generation cephalosporin with a similar spectrum of activity.
Cefadroxil: A first-generation cephalosporin with a similar structure but different pharmacokinetic properties.
Uniqueness: Cefprozil-d4 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms can be detected using mass spectrometry, allowing for precise tracking of the compound in biological systems. This makes cefprozil-d4 a valuable tool in scientific research, particularly in the study of drug metabolism and pharmacokinetics .
Propriétés
Numéro CAS |
1426173-48-9 |
|---|---|
Formule moléculaire |
C₁₈H₁₅D₄N₃O₅S |
Poids moléculaire |
393.45 |
Synonymes |
(6R,7R)-7-[[(2R)-2-Amino-2-(4-hydroxyphenyl-d4)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; BMY 28100-d4; Cefprozile-d4; Cefzil-d4; Cephprozyl-d4; Procef-d4; Prozef-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B1141114.png)
![N-[(2S,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[(2S,5S)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B1141116.png)
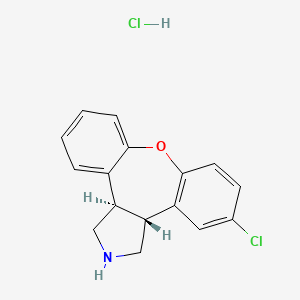
![[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate](/img/structure/B1141120.png)
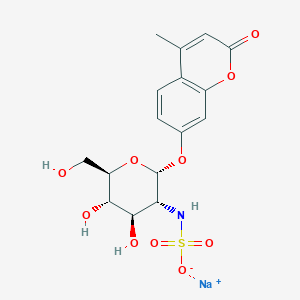
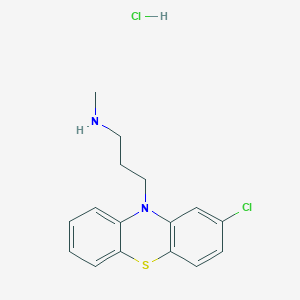
![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one](/img/structure/B1141125.png)

